Methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzothiophene core, and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolidine derivative with a benzothiophene carboxylate under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis, high-throughput screening, and process optimization are employed to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-2-thiophenecarboxylate
- Methyl 4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate
Uniqueness
Methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolidine ring and a benzothiophene core makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14N2O3S2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C13H14N2O3S2/c1-18-12(17)10-7-4-2-3-5-8(7)20-11(10)15-9(16)6-19-13(15)14/h14H,2-6H2,1H3 |
InChI Key |
OWSRQWZWMNGHMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N3C(=O)CSC3=N |
Origin of Product |
United States |
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